Dodecyl laminarapentaoside peracetate
Overview
Description
Dodecyl laminarapentaoside peracetate is a synthetic surfactant that is widely used in scientific research. It is a derivative of laminarin, a polysaccharide found in brown algae. This surfactant has gained popularity due to its ability to solubilize membrane proteins, which are notoriously difficult to work with.
Scientific Research Applications
Anti-HIV Activity :
- A study by Katsuraya et al. (1994) synthesized sulfated alkyl oligosaccharides, including sulfate dodecyl laminarapentaoside, demonstrating potent anti-HIV activity. These oligosaccharides were synthesized by bonding a long alkyl group to the reducing end of the oligosaccharide, followed by peracetylation at high temperatures to maximize the proportion of the beta anomer (Katsuraya et al., 1994).
Application in Bioplastics :
- Hicks et al. (2014) investigated the use of peracetic acid in decoloring bloodmeal, resulting in a semi-transparent bioplastic. The study used Fourier-transform infrared (FTIR) spectroscopy to analyze changes in secondary structures within particles of bloodmeal, revealing that oxidation led to structural reorganization (Hicks et al., 2014).
Antifungal Applications :
- Medina-Alarcón et al. (2017) demonstrated that dodecyl protocatechuate, a derivative with antifungal properties, could be used effectively against Paracoccidioides brasiliensis and P. lutzii in vitro when loaded into nanostructured lipid systems. This approach improved the antifungal activity and increased the inhibition of fungal adhesion (Medina-Alarcón et al., 2017).
Food Safety Applications :
- Research by do Rosário et al. (2017) evaluated the use of peracetic acid in combination with ultrasound treatment to improve the safety and quality of strawberries. This method enhanced the reduction of aerobic mesophilic, molds, and yeasts on strawberries without significant physicochemical or sensory alteration (do Rosário et al., 2017).
Tissue Engineering :
- A study by Helliwell et al. (2017) adapted a decellularization process for porcine skin using sodium dodecyl sulphate and peracetic acid, which was effective in retaining certain structural components like laminin, crucial for tissue engineering applications (Helliwell et al., 2017).
Pharmaceutical Delivery Systems :
- Lin et al. (2017) evaluated sodium dodecyl sulfate (SDS)-containing bubble carrier systems for oral delivery of therapeutic proteins, finding them to be a safe and effective method for enhancing oral bioavailability of insulin in diabetic rats (Lin et al., 2017).
Wastewater Treatment :
- The use of peracetic acid as a disinfectant for wastewater effluents has been studied, showing effectiveness against various microorganisms. Peracetic acid has been found to be a strong disinfectant with a broad spectrum of antimicrobial activity, making it a viable option for wastewater treatment (Kitis, 2004).
Chemical Analysis and Modification :
- Research by Habeeb (1966) presented a chemical method to assess conformational changes in chemically modified proteins like bovine serum albumin and human γ-globulin. This method found changes in reactivity towards agents like peracetic acid, indicative of conformational reorganization (Habeeb, 1966).
Safety And Hazards
Future Directions
While specific future directions for Dodecyl laminarapentaoside peracetate are not mentioned in the literature, there are general trends in the field of surfactants and detergents. For instance, there is a growing interest in the development of efficient novel surfactants that are biodegradable and biocompatible . Additionally, there is a focus on advancing IP-based fabrication processes and controlled drug delivery systems .
properties
IUPAC Name |
[(2R,3R,4S,5R,6S)-3,5-diacetyloxy-4-[(2S,3R,4S,5R,6R)-3,5-diacetyloxy-6-(acetyloxymethyl)-4-[(2S,3R,4S,5R,6R)-3,5-diacetyloxy-6-(acetyloxymethyl)-4-[(2S,3R,4S,5R,6R)-3,5-diacetyloxy-6-(acetyloxymethyl)-4-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]oxyoxan-2-yl]oxyoxan-2-yl]oxy-6-dodecoxyoxan-2-yl]methyl acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C74H108O42/c1-18-19-20-21-22-23-24-25-26-27-28-91-70-65(103-45(13)86)61(56(98-40(8)81)50(108-70)29-92-34(2)75)113-72-67(105-47(15)88)63(58(100-42(10)83)52(110-72)31-94-36(4)77)115-74-69(107-49(17)90)64(59(101-43(11)84)54(112-74)33-96-38(6)79)116-73-68(106-48(16)89)62(57(99-41(9)82)53(111-73)32-95-37(5)78)114-71-66(104-46(14)87)60(102-44(12)85)55(97-39(7)80)51(109-71)30-93-35(3)76/h50-74H,18-33H2,1-17H3/t50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60+,61+,62+,63+,64+,65-,66-,67-,68-,69-,70+,71+,72+,73+,74+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWAPCYCMPJBSJV-OTUNSULMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC4C(C(C(C(O4)COC(=O)C)OC(=O)C)OC5C(C(C(C(O5)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COC(=O)C)OC(=O)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)C)OC(=O)C)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C)OC(=O)C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC(=O)C)OC(=O)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C74H108O42 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00166352 | |
Record name | Dodecyl laminarapentaoside peracetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00166352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1669.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dodecyl laminarapentaoside peracetate | |
CAS RN |
158041-98-6 | |
Record name | Dodecyl laminarapentaoside peracetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158041986 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dodecyl laminarapentaoside peracetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00166352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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